molecular formula C14H10ClNO2 B15173812 Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate CAS No. 919994-88-0

Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate

Cat. No.: B15173812
CAS No.: 919994-88-0
M. Wt: 259.69 g/mol
InChI Key: ZYPVJDNIRNIIEC-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate is a polycyclic aromatic compound featuring a naphthalene core substituted with three functional groups: a chlorine atom at position 3, a cyano group at position 5, and an ethyl carboxylate ester at position 2. This combination of electron-withdrawing groups (Cl, CN) and the ester moiety imparts unique chemical reactivity and physical properties, making it relevant in pharmaceutical and materials chemistry. However, detailed experimental data on its synthesis, crystallography, or applications are sparse in the provided evidence.

Properties

CAS No.

919994-88-0

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate

InChI

InChI=1S/C14H10ClNO2/c1-2-18-14(17)12-6-9-4-3-5-10(8-16)11(9)7-13(12)15/h3-7H,2H2,1H3

InChI Key

ZYPVJDNIRNIIEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=C1)C=CC=C2C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Naphthalene is nitrated to form 3-nitronaphthalene.

    Reduction: The nitro group is reduced to an amino group, yielding 3-aminonaphthalene.

    Diazotization and Sandmeyer Reaction: The amino group is converted to a chloro group via diazotization followed by the Sandmeyer reaction, resulting in 3-chloronaphthalene.

    Cyanation: The chloro group is substituted with a cyano group using a cyanating agent such as copper(I) cyanide.

    Esterification: The resulting 3-chloro-5-cyanonaphthalene is esterified with ethyl chloroformate to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted naphthalene derivatives.

    Hydrolysis: Formation of 3-chloro-5-cyanonaphthalene-2-carboxylic acid.

    Reduction: Formation of 3-chloro-5-aminonaphthalene-2-carboxylate.

Scientific Research Applications

Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and chloro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The compound’s closest structural analogs are substituted naphthalenes or heterocyclic carboxylates. Key comparisons include:

Chloronaphthalene Derivatives
  • 1-Chloronaphthalene (CAS 90-13-1) and 2-chloronaphthalene (CAS 91-58-7) are simpler analogs lacking the cyano and carboxylate groups . These compounds exhibit lower polarity and higher volatility compared to the target compound due to the absence of polar substituents.
Thiophene-Based Ethyl Carboxylates
  • The thiophene derivatives are likely more reactive in electrophilic substitution due to the electron-rich sulfur atom, whereas the naphthalene-based compound may prioritize nucleophilic aromatic substitution at the chloro or cyano positions.
Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate** (CAS 1955531-45-9)
  • This compound features a thiophene ring with chloro and ethyl carboxylate groups but includes an additional amide linkage .

Physical and Chemical Properties (Inferred from Structural Analogues)

Property Ethyl 3-Chloro-5-cyanonaphthalene-2-carboxylate (Inferred) 1-Chloronaphthalene Ethyl Thiophene Carboxylate
Polarity High (due to Cl, CN, COOEt) Low Moderate (COOEt, Cl)
Solubility Likely polar aprotic solvents (DMF, DMSO) Non-polar solvents (hexane) Polar solvents (acetone, ethanol)
Reactivity Nucleophilic substitution at Cl or CN positions Electrophilic substitution Electrophilic substitution on thiophene
Thermal Stability Moderate (ester decomposition ~150–200°C) High (stable up to 250°C) Moderate (amide decomposition ~200°C)

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